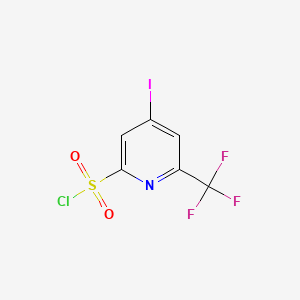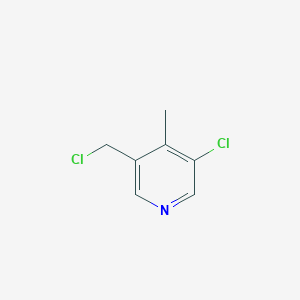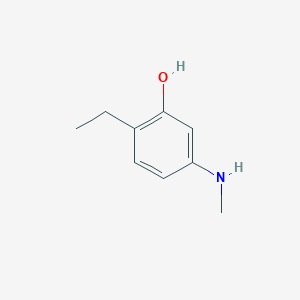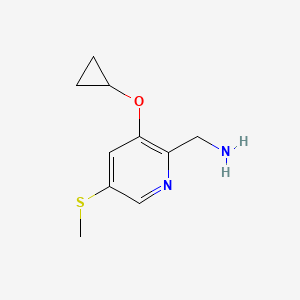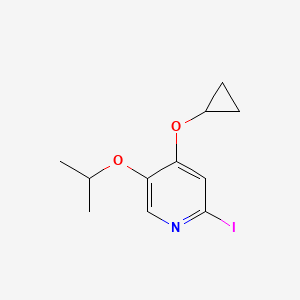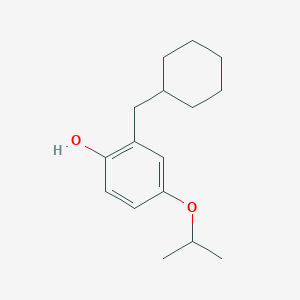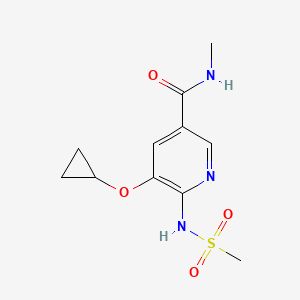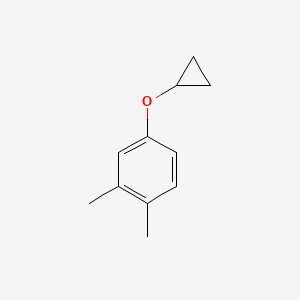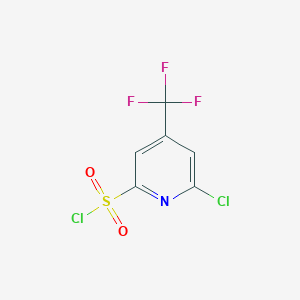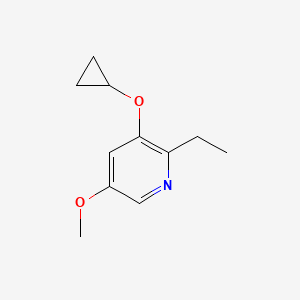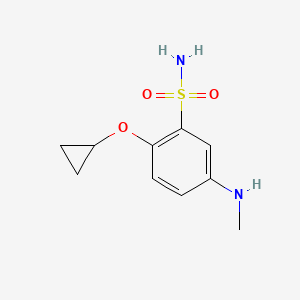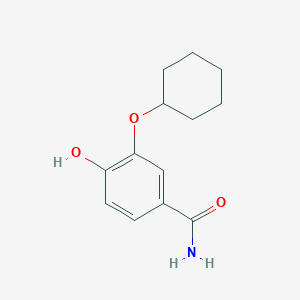
3-(Cyclohexyloxy)-4-hydroxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Cyclohexyloxy)-4-hydroxybenzamide is an organic compound that features a benzamide core substituted with a cyclohexyloxy group at the 3-position and a hydroxyl group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohexyloxy)-4-hydroxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-hydroxybenzoic acid.
Formation of Benzamide: The 4-hydroxybenzoic acid is first converted to 4-hydroxybenzamide through an amidation reaction using ammonia or an amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Introduction of Cyclohexyloxy Group: The 4-hydroxybenzamide is then reacted with cyclohexyl bromide in the presence of a base like potassium carbonate (K2CO3) to introduce the cyclohexyloxy group at the 3-position.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
化学反応の分析
Types of Reactions
3-(Cyclohexyloxy)-4-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The benzamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The cyclohexyloxy group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydride (NaH) in an aprotic solvent like DMF (dimethylformamide).
Major Products
Oxidation: 3-(Cyclohexyloxy)-4-oxobenzamide.
Reduction: 3-(Cyclohexyloxy)-4-hydroxybenzylamine.
Substitution: Various substituted benzamides depending on the nucleophile used.
科学的研究の応用
3-(Cyclohexyloxy)-4-hydroxybenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use as a probe to study enzyme interactions due to its structural features.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 3-(Cyclohexyloxy)-4-hydroxybenzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The hydroxyl and amide groups can form hydrogen bonds with target proteins, while the cyclohexyloxy group can enhance lipophilicity and membrane permeability.
類似化合物との比較
Similar Compounds
4-Hydroxybenzamide: Lacks the cyclohexyloxy group, making it less lipophilic.
3-Methoxy-4-hydroxybenzamide: Contains a methoxy group instead of a cyclohexyloxy group, which affects its chemical reactivity and biological activity.
3-(Cyclohexyloxy)-4-methoxybenzamide: Similar structure but with a methoxy group instead of a hydroxyl group, altering its hydrogen bonding capability.
Uniqueness
3-(Cyclohexyloxy)-4-hydroxybenzamide is unique due to the presence of both a cyclohexyloxy group and a hydroxyl group, which confer distinct chemical and biological properties. The cyclohexyloxy group enhances its lipophilicity, while the hydroxyl group allows for hydrogen bonding, making it a versatile compound for various applications.
特性
分子式 |
C13H17NO3 |
|---|---|
分子量 |
235.28 g/mol |
IUPAC名 |
3-cyclohexyloxy-4-hydroxybenzamide |
InChI |
InChI=1S/C13H17NO3/c14-13(16)9-6-7-11(15)12(8-9)17-10-4-2-1-3-5-10/h6-8,10,15H,1-5H2,(H2,14,16) |
InChIキー |
PCNXTEOKLXOPND-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)OC2=C(C=CC(=C2)C(=O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




